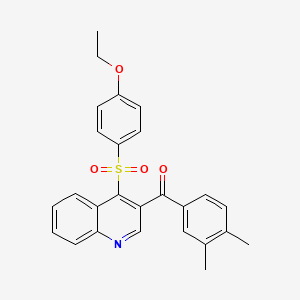

3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)QUINOLINE

Description

This quinoline derivative features a bicyclic core substituted with a 3,4-dimethylbenzoyl group at position 3 and a 4-ethoxybenzenesulfonyl group at position 4 (Fig. 1). Its synthesis involves multi-step reactions requiring precise control of conditions to optimize yield and purity .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4S/c1-4-31-20-11-13-21(14-12-20)32(29,30)26-22-7-5-6-8-24(22)27-16-23(26)25(28)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHECWZZQGIARSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C21H23N1O4S

- Molecular Weight : 371.48 g/mol

The structural components include a quinoline core substituted with a dimethylbenzoyl group and an ethoxybenzenesulfonyl moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values : The IC50 values for MCF-7 and A549 cells were found to be approximately 15 µM and 20 µM, respectively, indicating potent cytotoxicity.

The proposed mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M phase arrest in cancer cells.

- Inhibition of Angiogenesis : The compound has shown to inhibit endothelial cell proliferation and migration, thereby affecting tumor vascularization.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications in the substituents on the quinoline ring significantly influence their potency.

| Substituent | Effect on Activity |

|---|---|

| Dimethylbenzoyl | Enhances cytotoxicity |

| Ethoxybenzenesulfonyl | Increases solubility and bioavailability |

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results indicated a dose-dependent increase in apoptosis markers.

-

In Vivo Studies :

- Animal models with xenografted tumors were treated with the compound.

- Significant tumor reduction was observed compared to control groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural Modifications and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Core Substituents (Position) | Unique Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (TC) | 3-(3,4-DMB), 4-(4-EBS) | Ethoxybenzenesulfonyl, dimethylbenzoyl | C₂₆H₂₃NO₄S | 453.53 |

| 4-(3,4-DMB-sulfonyl)-3-(4-EB)-6-fluoroquinoline | 3-(4-EB), 4-(3,4-DMB-sulfonyl), 6-F | 6-Fluoro, 3,4-dimethylbenzenesulfonyl | C₂₆H₂₂FNO₄S | 471.52 |

| 3-(3,4-DMB)-4-(4-EBS)-6-ethylquinoline | 3-(3,4-DMB), 4-(4-EBS), 6-Ethyl | 6-Ethyl | C₂₈H₂₇NO₄S | 481.58 |

| 4-(Benzensulfonyl)-3-(4-EB)-6-methylquinoline | 3-(4-EB), 4-(Benzenesulfonyl), 6-Methyl | Simple benzenesulfonyl, 6-methyl | C₂₅H₂₁NO₄S | 439.50 |

Abbreviations : DMB = dimethylbenzoyl; EB = ethoxybenzoyl; EBS = ethoxybenzenesulfonyl.

Impact on Physicochemical Properties

- Metabolic Stability : The 6-fluoro substituent in the analog reduces metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo .

- Lipophilicity : The 6-ethyl group in TC’s ethyl-substituted analog increases lipophilicity (logP ≈ 4.2), favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.